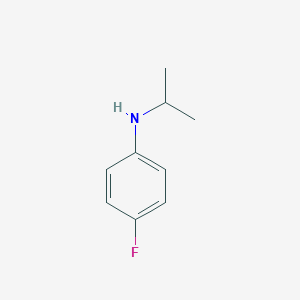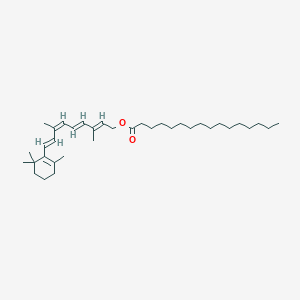
9-シス-レチニルパルミテート
概要
説明
9-cis-Retinyl Palmitate is a derivative of vitamin A, specifically a retinyl ester. It is an isomer of retinyl palmitate, where the retinyl group is in the 9-cis configuration. This compound is known for its role in various biological processes, including vision, cellular growth, and differentiation. It is commonly used in the cosmetic and pharmaceutical industries due to its stability and efficacy in skin care products.
科学的研究の応用
9-cis-Retinyl Palmitate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical methods for the quantification of retinoids.
Biology: Studied for its role in cellular differentiation and growth.
Medicine: Investigated for its potential in treating skin disorders, such as acne and psoriasis, and its role in vision.
Industry: Utilized in the formulation of cosmetic products for its anti-aging and skin-repairing properties.
作用機序
Target of Action
9-cis-Retinyl Palmitate, a derivative of Vitamin A, primarily targets retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors are part of the nuclear receptor family and play a crucial role in regulating gene expression . They influence the proliferation and differentiation of cells .
Mode of Action
9-cis-Retinyl Palmitate interacts with its targets through direct ligand-receptor binding, thereby eliciting transcription of retinoic acid-responsive genes . It is converted to 9-cis-retinoic acid, which can activate both RARs and RXRs . The activation of these receptors leads to changes in gene expression, which subsequently results in various cellular responses.
Biochemical Pathways
The conversion of 9-cis-Retinyl Palmitate to its active form involves several biochemical pathways. In a reversible process, retinol (vitamin A alcohol) is oxidized to retinaldehyde (vitamin A aldehyde), which is then irreversibly converted to retinoic acid (vitamin A acid); subsequently, isomerization to 13-cis and 9-cis may occur . The active form, 9-cis-retinoic acid, then binds to RARs and RXRs to influence gene expression .
Pharmacokinetics
It is known that retinoids, in general, are absorbed in the gut and transported to various tissues, where they are stored or metabolized . The bioavailability of 9-cis-Retinyl Palmitate is likely influenced by these processes.
Result of Action
The activation of RARs and RXRs by 9-cis-Retinyl Palmitate leads to changes in gene expression, influencing the proliferation and differentiation of cells . This can have various molecular and cellular effects, depending on the specific genes that are regulated and the type of cells that are affected.
Action Environment
The action of 9-cis-Retinyl Palmitate can be influenced by various environmental factors. For example, light exposure can lead to the formation of 9-cis-Retinyl Palmitate from all-trans-retinyl palmitate . Additionally, the presence of other compounds in the diet or environment could potentially affect the absorption, distribution, metabolism, or excretion of 9-cis-Retinyl Palmitate, thereby influencing its action, efficacy, and stability.
生化学分析
Biochemical Properties
9-cis-Retinyl Palmitate interacts with various enzymes, proteins, and other biomolecules. The biochemical properties and active sites of retinoid-converting enzymes, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase, are involved in its metabolism . These enzymes play a crucial role in the conversion of 9-cis-Retinyl Palmitate into other forms of retinoids, which are essential for various physiological functions .
Cellular Effects
9-cis-Retinyl Palmitate influences various cellular processes. It has been found to inhibit the P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP), which are plasma membrane efflux transporters affecting the tissue distribution of numerous structurally unrelated lipophilic compounds . This inhibition can affect the transport of these compounds, thereby influencing cell function.
Molecular Mechanism
The molecular mechanism of 9-cis-Retinyl Palmitate involves its conversion into other forms of retinoids through the action of retinoid-converting enzymes . This process involves binding interactions with these enzymes, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of 9-cis-Retinyl Palmitate change over time in laboratory settings. For instance, in a study involving mice, it was found that increasing serum retinyl esters 2 and 3.5 times, respectively, led to a dose- and time-dependent decrease of cortical thickness .
Dosage Effects in Animal Models
The effects of 9-cis-Retinyl Palmitate vary with different dosages in animal models. For example, in a study involving Rpe65−/− mice, single doses of 9-cis-Retinyl Palmitate (6.25–50 mg/kg) provided significant dose-dependent improvement in electroretinographic responses .
Metabolic Pathways
9-cis-Retinyl Palmitate is involved in various metabolic pathways. It is converted into other forms of retinoids through the action of retinoid-converting enzymes . This process can also affect metabolic flux or metabolite levels .
Transport and Distribution
9-cis-Retinyl Palmitate is transported and distributed within cells and tissues. It has been found to inhibit the P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP), which are involved in the transport of various compounds .
Subcellular Localization
It is known that retinoids, including 9-cis-Retinyl Palmitate, can be found in various compartments within the cell .
準備方法
Synthetic Routes and Reaction Conditions: 9-cis-Retinyl Palmitate can be synthesized through the esterification of 9-cis-retinol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid in an organic solvent like toluene. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of 9-cis-Retinyl Palmitate often involves the isomerization of all-trans-retinyl palmitate to the 9-cis form. This isomerization can be induced by exposure to light or heat in the presence of antioxidants to prevent degradation. The process is followed by purification steps such as crystallization or chromatography to isolate the desired isomer.
Types of Reactions:
Oxidation: 9-cis-Retinyl Palmitate can undergo oxidation to form 9-cis-retinoic acid, a biologically active form of vitamin A.
Reduction: It can be reduced back to 9-cis-retinol under specific conditions.
Isomerization: The compound can isomerize to other forms of retinyl palmitate, such as the all-trans or 13-cis isomers, especially under the influence of light or heat.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Isomerization: Light exposure or thermal treatment in the presence of antioxidants.
Major Products:
Oxidation: 9-cis-retinoic acid.
Reduction: 9-cis-retinol.
Isomerization: All-trans-retinyl palmitate, 13-cis-retinyl palmitate.
類似化合物との比較
All-trans-Retinyl Palmitate: Another isomer of retinyl palmitate, commonly used in skin care products.
13-cis-Retinyl Palmitate: Another isomer with similar applications but different stability and efficacy profiles.
Retinyl Acetate: A retinyl ester used in food fortification and cosmetics.
Uniqueness: 9-cis-Retinyl Palmitate is unique due to its specific isomeric form, which provides distinct biological activity compared to other isomers. Its ability to isomerize under certain conditions also makes it a versatile compound in both research and industrial applications.
特性
IUPAC Name |
[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQUTWHTHXGQB-UMNZIDCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515210 | |
| Record name | (9cis)-O~15~-Hexadecanoylretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34356-29-1 | |
| Record name | Retinol, 15-hexadecanoate, 9-cis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34356-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9cis)-O~15~-Hexadecanoylretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of light exposure on the stability of retinyl palmitate isomers, particularly the formation of 9-cis-Retinyl Palmitate?
A: Research indicates that exposure to light, including standard laboratory fluorescent lighting, can significantly impact the stability of retinyl palmitate isomers. Specifically, light exposure promotes the isomerization of all-trans-retinyl palmitate, leading to an increase in the concentration of 9-cis-Retinyl Palmitate and a corresponding decrease in all-trans-retinyl palmitate. [, ] This isomerization is particularly pronounced when retinyl palmitate is dissolved in chlorinated solvents like chloroform and methylene chloride. [] Interestingly, the presence of riboflavin can further accelerate the degradation of all-trans-retinyl palmitate under light exposure, while simultaneously reducing the formation of 9-cis-Retinyl Palmitate. []
Q2: What analytical methods are commonly employed to quantify retinyl palmitate isomers, including 9-cis-Retinyl Palmitate, in various matrices?
A: High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely used technique for the sensitive analysis of retinyl palmitate isomers, including 9-cis-Retinyl Palmitate. [, ] This method allows for the separation and quantification of various retinyl esters, including their geometric isomers, with high sensitivity. [] For instance, researchers have developed an isocratic adsorption HPLC method with a specialized recycling system to separate and quantify all-trans, 13-cis, 11-cis, and 9-cis isomers of retinyl palmitate, stearate, oleate, palmitoleate, and linoleate. [] In the context of fortified vegetable oils, a direct HPLC-FLD method has been validated as a rapid and reliable alternative to traditional saponification methods for quantifying retinyl palmitate. [] This method boasts a low limit of quantification (1.0 mg/kg) and is suitable for routine analysis of fortified oil samples. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



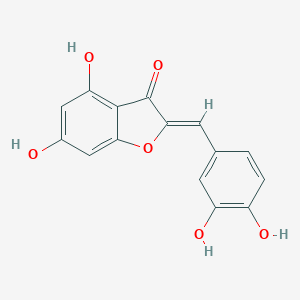

![Ethanone, 1-[1-(3-butenyl)cyclopentyl]-(9CI)](/img/structure/B138846.png)
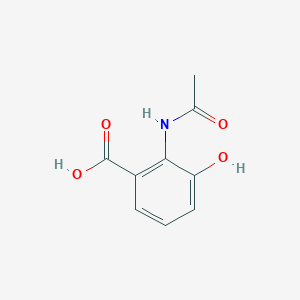
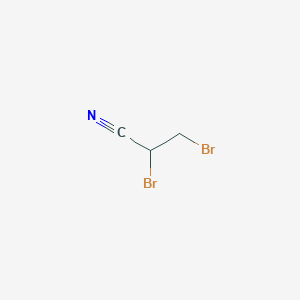

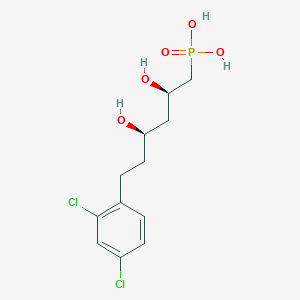
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
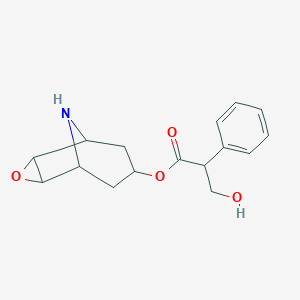
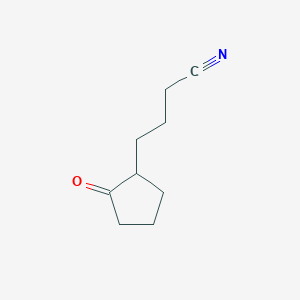

![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
